2-Amino-3'-methoxy-4'-(benzyloxy)acetophenone HCl
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Overview
Description
2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl is a chemical compound with a complex structure, often used in various scientific research fields. It is known for its unique properties and potential applications in chemistry, biology, and medicine. The compound’s molecular formula is C16H17NO3·HCl, and it is characterized by the presence of amino, methoxy, and benzyloxy functional groups attached to an acetophenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’-methoxy-4’-(benzyloxy)acetophenone.
Amination: The key step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction where an appropriate amine source, such as ammonia or an amine derivative, reacts with the acetophenone derivative under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4’-methoxyacetophenone: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
2-Amino-3’-methoxyacetophenone: Similar structure but without the benzyloxy group, leading to different chemical and biological properties.
4’-Benzyloxy-2-aminoacetophenone: Similar but with different positioning of functional groups, affecting its overall properties.
Uniqueness
2-Amino-3’-methoxy-4’-(benzyloxy)acetophenone HCl is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activities. The presence of both methoxy and benzyloxy groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12;/h2-9H,10-11,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJKEWWQTFAKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CN)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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